molecular formula C14H19N3O B14962857 7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide

7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B14962857
M. Wt: 245.32 g/mol
InChI Key: UTHIJUMYCBEERF-UHFFFAOYSA-N
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Description

7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts like iodine or potassium persulfate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methylbutyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H19N3O/c1-10(2)4-6-15-14(18)12-9-17-7-5-11(3)8-13(17)16-12/h5,7-10H,4,6H2,1-3H3,(H,15,18)

InChI Key

UTHIJUMYCBEERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCCC(C)C

Origin of Product

United States

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